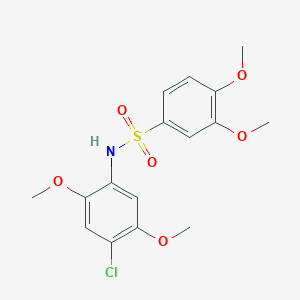
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDMS, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the receptor and a reduction in the effects of serotonin signaling in the brain.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to reduce the activity of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a selective antagonist of the 5-HT2A receptor, which allows for the specific targeting of this receptor in experiments. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively stable and easy to synthesize, which makes it a convenient compound for use in research. However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide. One potential area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to the development of new treatments for neurological disorders that involve dysregulation of serotonin signaling. Another area of research is the investigation of the anti-inflammatory effects of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, which may have applications in the treatment of various inflammatory disorders. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, which may lead to the development of new drugs and therapies.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction yields N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide as a white solid with a melting point of 180-182°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of serotonin signaling in the brain. N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the role of the 5-HT2A receptor in various neurological disorders, such as schizophrenia and anxiety.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO6S |
分子量 |
387.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO6S/c1-21-13-6-5-10(7-16(13)24-4)25(19,20)18-12-9-14(22-2)11(17)8-15(12)23-3/h5-9,18H,1-4H3 |
InChIキー |
HQSRKWNSHIOFLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)


![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)






